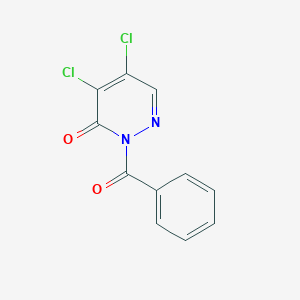![molecular formula C21H12Cl3NO3 B141888 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone CAS No. 144154-99-4](/img/structure/B141888.png)
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone, also known as DRAQ5, is a fluorescent dye that is commonly used in scientific research for imaging and labeling DNA in live cells. This compound is a member of the acridine family of dyes and has a unique structure that allows it to intercalate with DNA and emit a strong red fluorescence when excited by a laser.
作用機序
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone intercalates with DNA by inserting itself between the base pairs of the double helix. This results in a strong red fluorescence emission when excited by a laser. The intercalation of 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone with DNA also causes a slight shift in the absorption and emission spectra of the dye, which can be used to monitor changes in DNA structure and conformation.
生化学的および生理学的効果
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone has been shown to have minimal toxicity and does not significantly affect cell viability or proliferation. However, it is important to note that 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone can potentially interfere with DNA replication and repair processes, which could lead to DNA damage and mutations.
実験室実験の利点と制限
One of the main advantages of using 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone in scientific research is its ability to label DNA in live cells without causing significant toxicity or cell death. 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone is also highly specific for DNA and does not bind to other cellular structures or molecules. However, one of the limitations of using 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone is its relatively high cost compared to other DNA dyes. Additionally, 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone is not suitable for use in fixed cells or tissues, as it requires live cells for optimal labeling and imaging.
将来の方向性
There are several potential future directions for research involving 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone. One area of interest is the development of new imaging techniques that can be used to visualize DNA dynamics and organization in live cells. Another potential direction is the use of 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone in combination with other fluorescent dyes and probes to study complex cellular processes such as gene expression and protein interactions. Additionally, there is potential for the development of new derivatives of 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone with improved properties such as increased sensitivity or reduced toxicity.
合成法
The synthesis of 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone involves the reaction of 7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction yields 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone, which can be purified using various chromatography techniques.
科学的研究の応用
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone has been widely used in scientific research for imaging and labeling DNA in live cells. It has been used in a variety of applications, including cell cycle analysis, apoptosis detection, and chromatin analysis. 1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone has also been used to study the dynamics of DNA replication and repair, as well as the organization of chromatin in the nucleus.
特性
CAS番号 |
144154-99-4 |
|---|---|
製品名 |
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone |
分子式 |
C21H12Cl3NO3 |
分子量 |
432.7 g/mol |
IUPAC名 |
[7-chloro-3-(3,4-dichlorophenyl)-9-oxo-10H-acridin-1-yl] acetate |
InChI |
InChI=1S/C21H12Cl3NO3/c1-10(26)28-19-8-12(11-2-4-15(23)16(24)6-11)7-18-20(19)21(27)14-9-13(22)3-5-17(14)25-18/h2-9H,1H3,(H,25,27) |
InChIキー |
ALXMMLYNUKBGMV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=CC2=C1C(=O)C3=C(N2)C=CC(=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
正規SMILES |
CC(=O)OC1=CC(=CC2=C1C(=O)C3=C(N2)C=CC(=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
同義語 |
1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



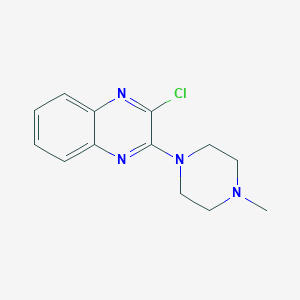
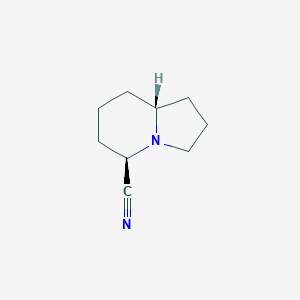
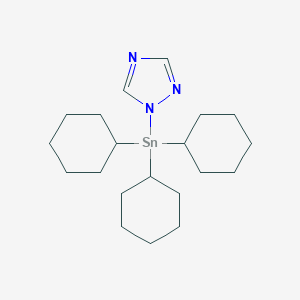
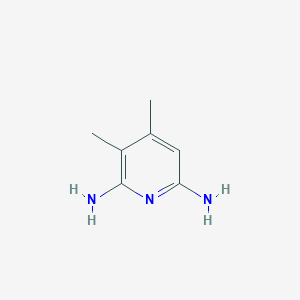
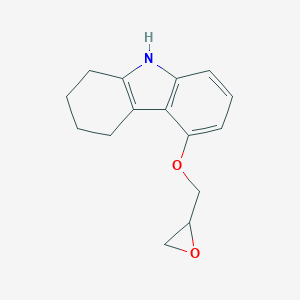
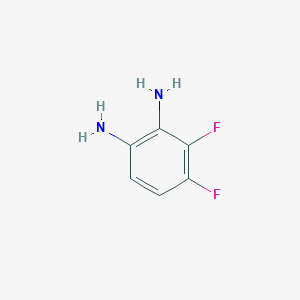
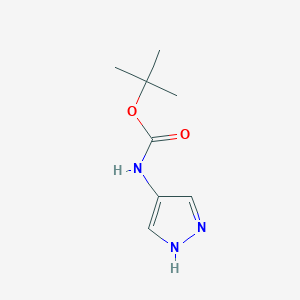
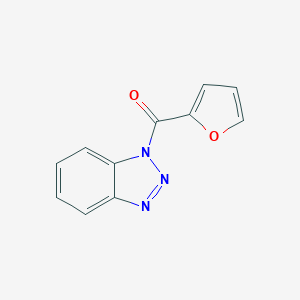
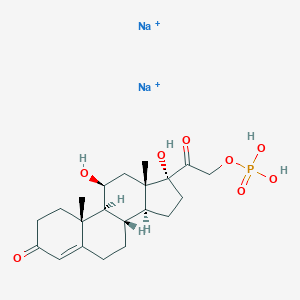
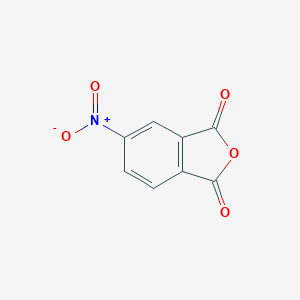
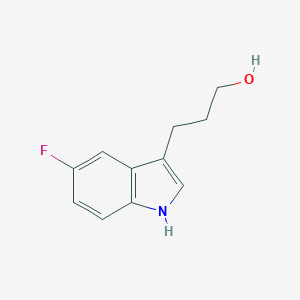
![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)
